molecular formula C11H13BrO B1344158 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 371251-54-6

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1344158
CAS No.: 371251-54-6
M. Wt: 241.12 g/mol
InChI Key: NVQXKESNTGWMBI-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of brominated indanols It is characterized by a bromine atom attached to the indanol ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol. This can be achieved through the following steps:

    Bromination Reaction: The starting material, 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, is reacted with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted indanols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the two methyl groups.

    2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the bromine atom.

    5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but has a ketone group instead of a hydroxyl group.

Uniqueness

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both the bromine atom and the two methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2,2-dimethyl-1,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXKESNTGWMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1O)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625122
Record name 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371251-54-6
Record name 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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